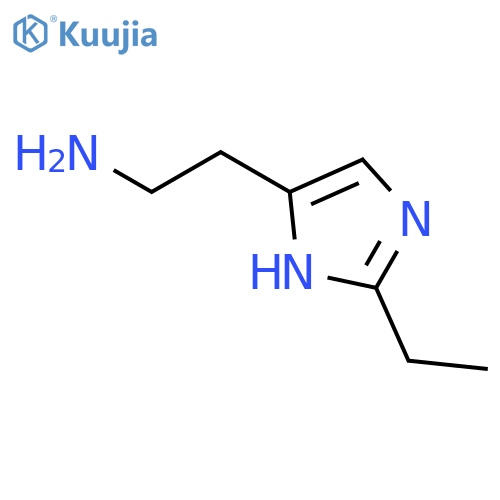Cas no 57118-64-6 (2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine)

57118-64-6 structure
商品名:2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-ethyl-1H-Imidazole-5-ethanamine
- 2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine
- 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine
- SCHEMBL4720914
- CHEMBL46153
- AKOS006370441
- 57118-64-6
- EN300-1085052
-
- インチ: InChI=1S/C7H13N3/c1-2-7-9-5-6(10-7)3-4-8/h5H,2-4,8H2,1H3,(H,9,10)
- InChIKey: ZYEXVVQLCNHUJV-UHFFFAOYSA-N
- ほほえんだ: CCC1=NC=C(N1)CCN
計算された属性
- せいみつぶんしりょう: 139.110947427g/mol
- どういたいしつりょう: 139.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 94.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1085052-5.0g |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine |
57118-64-6 | 5.0g |
$4764.0 | 2023-07-10 | ||
| Enamine | EN300-1085052-1.0g |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine |
57118-64-6 | 1.0g |
$1643.0 | 2023-07-10 | ||
| Enamine | EN300-1085052-10.0g |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine |
57118-64-6 | 10.0g |
$7065.0 | 2023-07-10 | ||
| Alichem | A069004176-5g |
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine |
57118-64-6 | 97% | 5g |
$5018.30 | 2023-09-01 | |
| Enamine | EN300-1085052-0.05g |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine |
57118-64-6 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1085052-0.1g |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine |
57118-64-6 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1085052-1g |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine |
57118-64-6 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1085052-10g |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine |
57118-64-6 | 95% | 10g |
$4236.0 | 2023-10-27 | |
| Alichem | A069004176-1g |
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine |
57118-64-6 | 97% | 1g |
$2050.20 | 2023-09-01 | |
| Enamine | EN300-1085052-0.5g |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine |
57118-64-6 | 95% | 0.5g |
$946.0 | 2023-10-27 |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine 関連文献
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
57118-64-6 (2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine) 関連製品
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
